Phosphonoacetamide

Enzyme Inhibition Aspartate Carbamoyltransferase Structure-Activity Relationship

Phosphonoacetamide (CAS 22363-89-9), also referred to as (2-amino-2-oxoethyl)phosphonic acid, is a small-molecule organophosphorus compound classified as a phosphonoacetamide. It is widely recognized as a stable, non-hydrolyzable analogue of the labile metabolite carbamoyl phosphate and serves as a competitive inhibitor of aspartate carbamoyltransferase (ATCase).

Molecular Formula C2H6NO4P
Molecular Weight 139.05 g/mol
CAS No. 22363-89-9
Cat. No. B1211979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonoacetamide
CAS22363-89-9
Synonymsphosphonoacetamide
Molecular FormulaC2H6NO4P
Molecular Weight139.05 g/mol
Structural Identifiers
SMILESC(C(=O)N)P(=O)(O)O
InChIInChI=1S/C2H6NO4P/c3-2(4)1-8(5,6)7/h1H2,(H2,3,4)(H2,5,6,7)
InChIKeyAKVIWWJLBFWFLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphonoacetamide (CAS 22363-89-9) Procurement Guide: Inhibitor, Stable-State Mimic & Synthetic Building Block


Phosphonoacetamide (CAS 22363-89-9), also referred to as (2-amino-2-oxoethyl)phosphonic acid, is a small-molecule organophosphorus compound classified as a phosphonoacetamide [1]. It is widely recognized as a stable, non-hydrolyzable analogue of the labile metabolite carbamoyl phosphate and serves as a competitive inhibitor of aspartate carbamoyltransferase (ATCase) [2]. Beyond its role as a biochemical probe, phosphonoacetamide is a versatile synthetic building block, particularly for Horner-Wadsworth-Emmons (HWE) reactions, enabling the stereoselective construction of α,β-unsaturated amides [3].

Phosphonoacetamide Selection Rationale: Why N-Methyl, Phosphate, or Carboxylate Analogs Cannot Substitute


Selecting a close structural analog or a generic phosphonate in place of phosphonoacetamide (PAM) introduces critical failures in experimental systems. The simplest N-methylation (N-methyl phosphonoacetamide) results in a 2.3-fold loss in inhibitory potency against aspartate carbamoyltransferase (ATCase) due to disrupted active-site hydrogen bonding [1]. Attempting to use the natural substrate, carbamoyl phosphate, is impractical due to its extreme thermal lability (half-life ≈5 min at 37 °C), which compromises the integrity of structural and kinetic assays over standard experimental timescales [2]. Conversely, substituting with carboxylate-based phosphonates like phosphonoacetic acid abolishes the key amide hydrogen-bond donor/acceptor motif required for molecular recognition in the carbamoyl phosphate binding pocket and reduces the synthetic versatility of the Horner-Wadsworth-Emmons (HWE) reaction, which relies on the phosphonoacetamide to impart high (E)-selectivity [1][3].

Quantitative Performance Differentiation of Phosphonoacetamide vs. Closest Analogs


ATCase Inhibition Potency: Phosphonoacetamide vs. N-Methyl Phosphonoacetamide

Phosphonoacetamide exhibits a 2.3-fold greater inhibitory potency against Escherichia coli aspartate carbamoyltransferase (ATCase, EC 2.1.3.2) compared to its N-methylated analog. The Ki value for phosphonoacetamide is 0.66 mM, whereas N-methyl phosphonoacetamide has a Ki of 1.54 mM, indicating that the free amide hydrogen is a critical pharmacophore for binding [1].

Enzyme Inhibition Aspartate Carbamoyltransferase Structure-Activity Relationship

Comparative Thermal Stability: Phosphonoacetamide as a Stable Carbamoyl Phosphate Surrogate

Phosphonoacetamide (PAM) overcomes the critical limitation of its natural counterpart, carbamoyl phosphate (CP), as a structural biology tool. At physiological pH (7.4) and 37°C, carbamoyl phosphate has a half-life of approximately 5 minutes, decomposing via cyanate formation [1]. In contrast, phosphonoacetamide is a stable, non-hydrolyzable phosphonate that remains intact for the duration of standard crystallization and kinetic experiments, enabling the successful determination of multiple high-resolution ATCase structures [2].

Structural Biology Ligand Stability Aspartate Carbamoyltransferase

Synthetic Utility: High (E)-Selectivity in Horner-Wadsworth-Emmons (HWE) Reactions

Phosphonoacetamide serves as a superior precursor to conventional phosphonoacetate esters in the HWE reaction when (E)-olefin geometry is desired. Under optimized conditions (Cs2CO3, acetonitrile, 80°C), phosphonoacetamide 7a reacts with benzaldehyde to afford the (E)-α,β-unsaturated amide product in 90% yield with a 94:6 E:Z selectivity [1]. This performance contrasts sharply with classic HWE reagents like triethyl phosphonoacetate, which typically favor (Z)-product formation under similar conditions or require specialized reagents (e.g., Ando's reagent) to achieve high (E)-selectivity.

Synthetic Chemistry HWE Reaction Stereoselectivity

Provenance in Structural Biology: Extensive PDB Ligand Network vs. Carbamoyl Phosphate

Phosphonoacetamide (ligand code: PCT) is a well-validated tool for structural biology, having been co-crystallized in aspartate carbamoyltransferase structures. The BRENDA database lists 11 distinct PDB entries featuring enzyme-phosphonoacetamide complexes [1]. This structural database provides a rich source of validated binding poses and electron density maps that can guide fragment-based drug design or mechanistic studies. In comparison, producing an analogous dataset with the unstable natural ligand carbamoyl phosphate is infeasible, and data with the less potent N-methyl analog (Ki = 1.54 mM) would require significantly higher concentrations, potentially inducing non-specific binding artifacts.

Crystallography Protein Data Bank Ligand Screening

Principal Application Scenarios for Phosphonoacetamide in Research and Industry


Stable-State Mimic for Crystallography and Enzyme Kinetics Studies

Phosphonoacetamide is the definitive choice for structural and functional studies of aspartate carbamoyltransferase (ATCase) and other carbamoyl phosphate-dependent enzymes. Its Ki of 0.66 mM provides sufficient affinity for competitive binding, while its non-hydrolyzable phosphonate bond overcomes the severe thermal lability (t1/2 ≈ 5 min) of the natural substrate, carbamoyl phosphate [1]. Its proven track record in 11 distinct PDB structures validates its reliability for co-crystallization and soaking experiments without the risk of spontaneous decomposition that would compromise data quality .

Stereoselective Synthesis of (E)-α,β-Unsaturated Amide Pharmacophores

This compound is a premium building block for medicinal chemists exploiting the HWE reaction. It enables the direct synthesis of (E)-α,β-unsaturated amides, a common pharmacophore in anticancer and anti-inflammatory agents, with yields reaching 90% and an E:Z selectivity exceeding 15:1 under mild conditions (Cs2CO3, MeCN, 80°C) [1]. This performance eliminates the need for expensive, specialized Z-selective or cryogenic reagents, thereby streamlining the synthetic route and reducing cost-per-step in library synthesis.

Development of Antimicrobial Virulence Factor Inhibitors

Phosphonoacetamide is the core scaffold for developing inhibitors of staphyloxanthin biosynthesis in Staphylococcus aureus. While simple derivatives like N-3-(3-phenoxyphenyl)propylphosphonoacetamide achieve low nanomolar Ki values for the CrtM enzyme (Ki of 40 nM) and exhibit potent cellular activity (IC50 of 8 nM) [1], the procurement of the unsubstituted phosphonoacetamide backbone is essential for constructing focused libraries to optimize pharmacokinetic properties while retaining the critical phosphonate head-group interactions.

Design of Selective Metal Chelators for Rare Earth Element Separation

As evidenced by its structural motif (carbamoylmethylphosphonic acid), phosphonoacetamide serves as a monomeric precursor for designing hydrosoluble polymers tailored for selective lanthanide sorption. Polymers functionalized with this group have demonstrated a sorption capacity of 1.5 mmol·g⁻¹ for gadolinium, which is three times higher than their ester-protected counterparts [1]. Procurement of the monomer enables the bottom-up synthesis of customized chelating materials for applications in nuclear fuel reprocessing and critical mineral recovery.

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